molecular formula C16H22N4O3S B2803190 N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide CAS No. 1795296-85-3

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2803190
CAS No.: 1795296-85-3
M. Wt: 350.44
InChI Key: WYCAFINCOQYFJD-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with dimethylamino and ethoxy groups. The compound’s structure combines a benzenesulfonamide moiety with a pyrimidine scaffold, a design commonly employed in medicinal chemistry for targeting enzymes such as kinases or carbonic anhydrases.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-6-23-16-17-10-13(15(18-16)20(4)5)19-24(21,22)14-8-7-11(2)9-12(14)3/h7-10,19H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCAFINCOQYFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)-2-ethoxypyrimidine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Key Substituents Synthetic Route Reported Activity/Application Source
N-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide 2-Ethoxy, 4-dimethylamino pyrimidine; 2,4-dimethylbenzenesulfonamide Not explicitly described; likely via nucleophilic substitution or coupling Hypothesized kinase inhibition (based on pyrimidine-sulfonamide hybrids) Inferred
(E)-2,4-Dichloro-5-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (Compound 7) 1,3,4-Oxadiazole; styryl group; dichlorophenylsulfonamide Wittig reaction followed by sulfonamide coupling Anticancer activity (tested in vitro)
N-[4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl]-... Quinoline core; tetrahydrofuran-3-yl-oxy; dimethylamino butenamide Multi-step coupling (Example 138 process) Kinase inhibition (e.g., EGFR/VEGFR targets)
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Fluoro-phenyl; isopropyl pyrimidine; methanesulfonamide Sulfonamide alkylation/amination Not specified; likely protease or kinase modulation
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Diethylamino pyrimidine; methoxybenzenesulfonamide SNAr reaction or Buchwald-Hartwig amination Potential antimicrobial or antitumor agent (analogous to sulfonamide antibiotics)

Key Structural and Functional Differences:

Core Scaffold: The target compound uses a pyrimidine-benzenesulfonamide hybrid, whereas analogs in and incorporate oxadiazole or quinoline cores. Pyrimidines are advantageous for mimicking ATP in kinase binding pockets, while oxadiazoles enhance π-π stacking . Substituent positioning (e.g., ethoxy at pyrimidine C2 vs. methoxy in ) affects steric hindrance and electronic density, altering target selectivity .

Bioactivity: Compounds with styryl-oxadiazole motifs (e.g., ) show anticancer activity, whereas quinoline-sulfonamide hybrids (e.g., ) target tyrosine kinases. The dimethylamino group in the target compound may improve solubility and membrane permeability compared to diethylamino analogs .

Synthesis Complexity: The target compound likely requires fewer steps than multi-ring systems (e.g., ), which involve tetrahydrofuran and cyanoquinoline syntheses. However, ethoxy group installation may demand optimized conditions to avoid competing side reactions.

Research Findings and Implications

  • Similar compounds in and demonstrate substituent-dependent activity against proteases and kinases.
  • Pharmacokinetics : Ethoxy groups generally enhance metabolic stability compared to methoxy or hydroxy analogs, as seen in sulfonamide derivatives .
  • Gaps in Evidence: No direct biological data for the target compound exists in the provided sources. Further studies should prioritize enzymatic assays (e.g., kinase panels) and ADMET profiling.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepCatalyst/SolventTemperatureYield Range
Nucleophilic SubstitutionK₂CO₃/DMSO70°C60–75%
Sulfonamide CouplingNaH/ethanol60°C80–85%

Basic: Which spectroscopic methods are most effective for confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for dimethylamino (δ ~2.8–3.2 ppm), ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.5 ppm for OCH₂), and aromatic protons (δ ~7.0–8.0 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₂₃N₃O₃S) with <5 ppm error .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. Focus on hydrogen bonds between sulfonamide groups and active-site residues (e.g., Asp831) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthesis targets .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) to identify outliers via Grubbs’ test .
  • Structural Confirmation : Verify compound purity (via HPLC) to rule out impurities as confounding factors .

Advanced: How to design stability studies under varying pH/temperature conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via LC-MS, focusing on hydrolysis of the ethoxy group .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C common for sulfonamides) .
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products with tandem MS .

Basic: What impurities are common during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts : Unreacted sulfonyl chloride (detectable via TLC). Mitigate by optimizing stoichiometry (1:1.2 molar ratio of amine:sulfonyl chloride) .
  • Isomeric Contamination : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate ortho/meta sulfonamide isomers .
  • Residual Solvents : Remove DMSO via vacuum distillation followed by lyophilization .

Advanced: How do substituents on the pyrimidine ring influence nucleophilic substitution?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The dimethylamino group (electron-donating) deactivates the pyrimidine ring, slowing substitution at C2. Use stronger nucleophiles (e.g., NaOEt vs. H₂O) .
  • Steric Effects : 2-Ethoxy group hinders access to C5; microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics .

Basic: What in vitro assays evaluate therapeutic potential (e.g., kinase inhibition)?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., CDK2). IC₅₀ values <1 µM indicate high potency .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7). Compare EC₅₀ to positive controls (e.g., doxorubicin) .

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